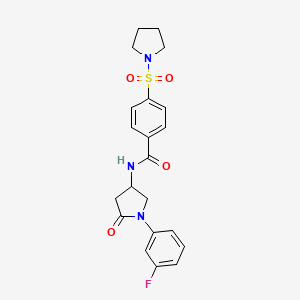

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyrrolidinone ring substituted with a 3-fluorophenyl group at the N1 position and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The compound’s structural complexity arises from its dual heterocyclic systems: the 5-oxopyrrolidin-3-yl group introduces a lactam ring, while the pyrrolidin-1-ylsulfonyl substituent contributes to its polar character.

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S/c22-16-4-3-5-18(12-16)25-14-17(13-20(25)26)23-21(27)15-6-8-19(9-7-15)30(28,29)24-10-1-2-11-24/h3-9,12,17H,1-2,10-11,13-14H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZAYAKLIKZIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automation of reaction steps are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Benzamide Derivatives with Alkoxy Substituents

Compounds such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, Line 9) share the benzamide core but differ in substituent chemistry. These derivatives feature alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring, which increase lipophilicity compared to the sulfonyl group in the target compound. For instance, the 4-butoxyphenyl group in Line 9 enhances membrane permeability but may reduce aqueous solubility. In contrast, the target’s pyrrolidin-1-ylsulfonyl group likely improves solubility due to its polar sulfonamide moiety, making it more suitable for intravenous formulations .

Fluorinated Heterocyclic Analogues

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares the 3-fluorophenyl motif and sulfonamide group with the target. The target’s simpler pyrrolidinone structure could offer synthetic advantages (e.g., fewer steps) and improved bioavailability .

Sulfur-Containing Derivatives

Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlight the role of sulfur in modulating electronic properties. The sulfanyl (thioether) group in is less electron-withdrawing than the sulfonyl group in the target compound. Furthermore, the trifluoromethyl group in increases metabolic resistance, a feature absent in the target but partially compensated by its fluorophenyl group .

Key Data Comparison Table

Research Findings and Implications

- Bioactivity : The target’s sulfonamide group may confer inhibitory activity against carbonic anhydrases or proteases, similar to ’s compound, which showed kinase inhibition .

- Solubility vs. Permeability : The target’s polar substituents likely improve solubility over ’s alkoxy derivatives but may reduce blood-brain barrier penetration compared to ’s lipophilic analogs .

- Metabolic Stability: The 3-fluorophenyl group in the target and ’s compound could slow oxidative metabolism, extending half-life compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.